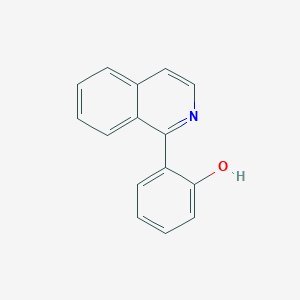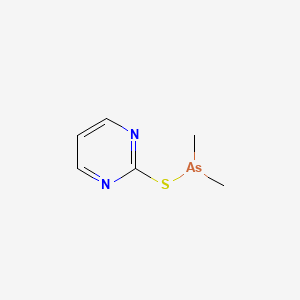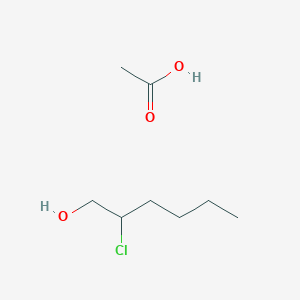![molecular formula C8H14O3 B14647559 4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol CAS No. 52831-84-2](/img/structure/B14647559.png)
4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol is an organic compound with a unique structure that includes both an alkyne and an ether functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol typically involves the reaction of propargyl alcohol with a suitable butanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of a butanol derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation techniques.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as halides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol exerts its effects depends on the specific reaction or application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 2-Methoxy-4-(prop-2-en-1-yl)phenol
Uniqueness
4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol is unique due to its combination of an alkyne and ether functional group, which provides distinct reactivity and versatility in various chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
52831-84-2 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
4-(prop-2-ynoxymethoxy)butan-1-ol |
InChI |
InChI=1S/C8H14O3/c1-2-6-10-8-11-7-4-3-5-9/h1,9H,3-8H2 |
Clé InChI |
XVWPZMBONYZTQW-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCOCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


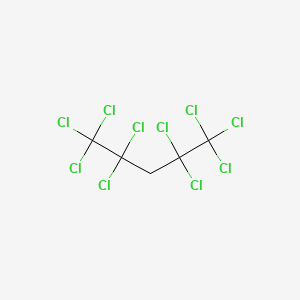
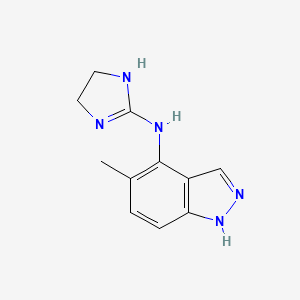
-lambda~5~-phosphane](/img/structure/B14647497.png)

![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
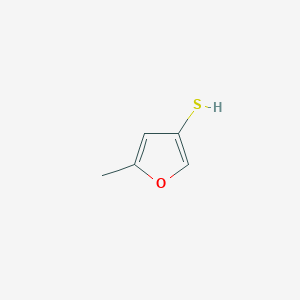
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
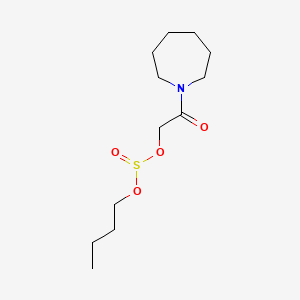
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)
